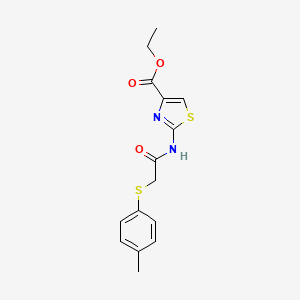![molecular formula C22H15N3O2 B2858398 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile CAS No. 867041-58-5](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity . Another study designed a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo imidazol-2-yl)methylthio)-1H-benzo imidazol-5-yl) (phenyl)methanone ligand .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy . The structure of the ligand and its Pd (II) complex was characterized in one study .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can be studied using redox and spectral properties . The effects of substituents in the ligand backbone can also be scrutinized .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
Organic Synthesis
Benzimidazole derivatives are pivotal in organic chemistry due to their role in the synthesis of complex molecules. They serve as key intermediates in the construction of various functional molecules used in pharmaceuticals, agrochemicals, and dyes . The versatility of these compounds allows for the development of new synthetic methodologies that can lead to the creation of novel substances with potential practical applications.
Medicinal Chemistry
In the realm of medicinal chemistry, benzimidazole derivatives exhibit a broad spectrum of biological activities. They are foundational in drug discovery and development, particularly as antifungal, antiviral, and anticancer agents . Their structural similarity to nucleotides enables them to interact with biological macromolecules, influencing various biochemical pathways.
Antioxidant Properties
Benzimidazole compounds have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. These compounds can scavenge free radicals, thereby protecting cells from damage . This property is significant in the development of treatments for conditions such as neurodegenerative diseases, cardiovascular disorders, and aging.
Material Science
In material science, benzimidazole derivatives contribute to the development of new materials with enhanced properties. They can be used in the creation of polymers, coatings, and electronic materials due to their thermal stability and electronic characteristics . Their incorporation into materials can result in improved durability, conductivity, and overall performance.
Catalysis
The benzimidazole moiety can act as a ligand in catalysis, facilitating various chemical reactions. It can stabilize transition states and activate substrates, making it valuable in the synthesis of complex organic compounds . This application is essential in industrial processes where efficiency and selectivity are critical.
Environmental Applications
Benzimidazole derivatives are also explored for their potential environmental applications. They can be used in the detection and removal of pollutants, serving as sensors or adsorbents . Their ability to interact with a range of chemicals makes them suitable for use in water treatment and air purification systems.
作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in various ways . For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation, which can disrupt cell division and growth .
Biochemical Pathways
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may affect pathways related to cell division and growth.
Result of Action
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may disrupt cell division and growth, potentially leading to cell death.
将来の方向性
Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile with 4-phenoxybenzaldehyde, followed by the addition of acetylacetone and subsequent dehydration to form the final product.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile", "4-phenoxybenzaldehyde", "acetylacetone" ], "Reaction": [ "Step 1: Condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile and 4-phenoxybenzaldehyde in the presence of a base such as potassium carbonate to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-phenoxyphenyl)propanenitrile.", "Step 2: Addition of acetylacetone to the reaction mixture and heating to promote dehydration and cyclization to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile." ] } | |
CAS番号 |
867041-58-5 |
製品名 |
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile |
分子式 |
C22H15N3O2 |
分子量 |
353.381 |
IUPAC名 |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3O2/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,26H,(H,24,25)/b21-18- |
InChIキー |
OBDJYOVPZVBCBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)


![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)






